3-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]-2H-chromen-2-one
Overview
Description
3-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]-2H-chromen-2-one is a complex organic compound that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]-2H-chromen-2-one typically involves multiple steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the chromenone derivative with a piperazine compound, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the nitro-trifluoromethylphenyl group: This step is usually carried out through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a nitro-trifluoromethylbenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology
Drug Development: Due to its complex structure, the compound is a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutics: The compound’s ability to interact with biological targets makes it a candidate for therapeutic applications, including anti-inflammatory and anticancer treatments.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The piperazine moiety can interact with various biological pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-(trifluoromethyl)phenol
- 4-nitro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 3-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]-2H-chromen-2-one stands out due to its chromenone core, which imparts unique electronic and steric properties. This makes it more versatile in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[4-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N3O5/c28-27(29,30)20-9-10-22(23(16-20)33(36)37)31-11-13-32(14-12-31)25(34)18-7-5-17(6-8-18)21-15-19-3-1-2-4-24(19)38-26(21)35/h1-10,15-16H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUULABIFPVWLJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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